molecular formula C23H17N5O2 B2916128 2-(3,4-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1358979-50-6

2-(3,4-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2916128
CAS RN: 1358979-50-6
M. Wt: 395.422
InChI Key: MIXQCNZFVZYBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H17N5O2 and its molecular weight is 395.422. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Antimicrobial Properties : Research has identified certain phthalazinone derivatives showing significant anti-inflammatory activities. For instance, derivatives synthesized for this purpose were found to be active when compared to indomethacin, a standard anti-inflammatory drug (Mosaad S M abd Alla et al., 2010). Additionally, antimicrobial properties have been observed in condensed [4-(2,4,6-Trimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide derivatives, highlighting the compound's potential in combating microbial infections (M. El-Hashash et al., 2012).

Antimicrobial and Anti-Proliferative Activities : Novel 1,3,4-oxadiazole N-Mannich bases derived from this compound class have shown promising in vitro inhibitory activity against pathogenic bacteria and yeast-like fungi. Additionally, they displayed anti-proliferative activity against various cancer cell lines, indicating potential applications in cancer therapy (L. H. Al-Wahaibi et al., 2021).

Materials Science Applications

Polymer Science : The compound's derivatives have been used in the synthesis of aromatic polyamides containing the phthalazinone moiety. These polymers exhibit high thermal stability and good solubility in various solvents, making them suitable for advanced material applications (Lin Cheng et al., 2002).

Molecular Solids and Supramolecular Structures : Research on tetrafluoroterephthalic acid and its interaction with N-containing heterocycles, including derivatives of the target compound, has shown the formation of novel crystals through hydrogen bonding and weak intermolecular interactions. These findings are crucial for the development of materials with specific structural and functional properties (Lei Wang et al., 2014).

Chemical Synthesis and Characterization

Synthetic Pathways and Characterization : The compound and its derivatives have been synthesized through various chemical reactions, providing insights into their structural and chemical properties. Studies have focused on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents, demonstrating the compound's versatility in chemical synthesis (A. Solankee et al., 2004).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c1-14-10-11-16(13-15(14)2)28-23(29)18-8-4-3-7-17(18)20(26-28)22-25-21(27-30-22)19-9-5-6-12-24-19/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXQCNZFVZYBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.